

Perfluoropropanesulfonic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Perfluoropropanesulfonic acid*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoropropanesulfonic acid (PFPrS), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic chemical characterized by a fully fluorinated three-carbon chain and a sulfonic acid functional group.^[1] Its unique properties, stemming from the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond, make it a subject of significant interest in various scientific and industrial fields.^[1] This technical guide provides an in-depth overview of the core physical and chemical properties of **perfluoropropanesulfonic acid**, intended to serve as a vital resource for researchers, scientists, and professionals in drug development.

Physical Properties

The physical properties of **perfluoropropanesulfonic acid** are fundamental to understanding its behavior in various matrices and systems. While experimentally determined data for some properties of PFPrS are limited, this section summarizes the available information and provides context with data from related perfluoroalkyl substances (PFAS). Most PFAS are solids at room temperature, often in crystalline or powdery form; however, shorter-chained compounds can be liquids.^[2]

Table 1: Physical Properties of **Perfluoropropanesulfonic Acid**

Property	Value	Source
Molecular Formula	C ₃ HF ₇ O ₃ S	[3]
Molecular Weight	250.09 g/mol	[3]
CAS Number	423-41-6	[1]
IUPAC Name	1,1,2,2,3,3,3-heptafluoropropane-1-sulfonic acid	[3]
Physical State	Solid (presumed at 25 °C, 100 kPa)	[1][2]
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Soluble in ethanol and methanol.[4] Aqueous solubility data not available.	[4]

Chemical Properties

The chemical behavior of **perfluoropropanesulfonic acid** is dominated by its strong acidity and the high stability of its perfluorinated alkyl chain.

Acidity (pKa)

Perfluoropropanesulfonic acid is a very strong acid. While a specific experimental pKa value for PFPrS is not readily available, the pKa of the closely related perfluoropropanoic acid (PFPrA) has been experimentally determined to be in the range of -0.18 to -0.54.[5]

Perfluoroalkanesulfonic acids (PFSA) are generally considered to be stronger acids than their perfluorocarboxylic acid (PFCA) counterparts. For instance, perfluorobutanesulfonic acid (PFBS) and perfluorooctanesulfonic acid (PFOS) are very strong acids with pKa values less than -1.85.[5] Computational estimations for the pKa of C1-C8 PFSA suggest a range of -5.3 to -9.0.

Table 2: Acidity of **Perfluoropropanesulfonic Acid** and Related Compounds

Compound	pKa Value	Method	Source
Perfluoropropanoic acid (PFPrA)	-0.18 to -0.54	Experimental (^{19}F -NMR)	[5]
Perfluorobutanesulfonic acid (PFBS)	< -1.85	Experimental (^{19}F -NMR)	[5]
Perfluorooctanesulfonic acid (PFOS)	< -1.85	Experimental (^{19}F -NMR)	[5]
C1-C8 PFSA	-5.3 to -9.0	Estimated (Computational)	

Reactivity and Stability

Perfluoroalkyl substances are known for their exceptional chemical stability.[2] The carbon-fluorine bond is one of the strongest covalent bonds, rendering the perfluorinated chain highly resistant to chemical and thermal degradation. Perfluoroalkanesulfonates are resistant to direct photolysis, hydrolysis, and reaction with acids, bases, oxidants, and reductants.

Thermal Decomposition

Perfluoroalkanesulfonic acids are more thermally stable than perfluorocarboxylic acids, requiring temperatures of 450°C or higher for decomposition.[6] The thermal decomposition of short-chain PFSA has been studied computationally, suggesting complex gas-phase decomposition mechanisms.[7] Experimental studies on the pyrolysis of PFOS and PFBS have identified the formation of various fluorinated organic and inorganic products.[8] The primary pyrolysis products of the related perfluoropropionic acid (PFPrA) in a nitrogen atmosphere were identified as $\text{CF}_2=\text{CF}_2$, $\text{CF}_3\text{CF}_2\text{H}$, and CF_3COF , with the formation of perfluorocarbon radical intermediates.[9][10] In the presence of oxygen (combustion), the primary product below 400°C was COF_2 . [9][10]



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General thermal decomposition pathway for PFSA's.

Spectral Data

Spectroscopic data is crucial for the identification and quantification of **perfluoropropanesulfonic acid**.

Mass Spectrometry (MS)

Mass spectrometry, particularly coupled with liquid chromatography (LC-MS/MS), is a primary technique for the analysis of PFPrS. The fragmentation of perfluoroalkyl sulfonates in the negative ion mode typically involves the loss of SO_3 to form a perfluoroalkyl anion, which can then undergo further fragmentation.[11] PubChem contains experimental LC-MS/MS data for **perfluoropropanesulfonic acid** (CID 9859771), showing the precursor ion $[\text{M}-\text{H}]^-$ at m/z 248.9462 and various fragment ions.[3]

Table 3: Selected Mass Spectrometry Data for **Perfluoropropanesulfonic Acid**

Precursor Ion $[\text{M}-\text{H}]^-$ (m/z)	Collision Energy	Fragment Ions (m/z)	Source
248.9462	15%	248.9462	[3]
248.9462	30%	168.9893, 118.9925, 98.9558, 79.9576	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds.

- ^{19}F NMR:** Due to the 100% natural abundance and high sensitivity of the ^{19}F nucleus, ^{19}F NMR is particularly informative for PFAS analysis. The chemical shifts in ^{19}F NMR are highly sensitive to the local electronic environment. While specific experimental ^{19}F NMR data for PFPrS was not found, typical chemical shift ranges for fluoroalkanes are available.

- ^1H NMR: The ^1H NMR spectrum of **perfluoropropanesulfonic acid** is expected to show a signal for the single acidic proton of the sulfonic acid group. The chemical shift of this proton would be highly dependent on the solvent and concentration.
- ^{13}C NMR: The ^{13}C NMR spectrum would provide information about the carbon backbone of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in a molecule. The IR spectrum of **perfluoropropanesulfonic acid** is expected to show strong absorptions corresponding to the C-F bonds and the S=O and O-H stretching of the sulfonic acid group. While an experimental IR spectrum for PFPrS was not found, a calculated IR spectrum for the related perfluorooctanesulfonate ($\text{C}_8\text{F}_{17}\text{SO}_3^-$) has been reported.[\[12\]](#)

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of **perfluoropropanesulfonic acid**, based on internationally recognized OECD guidelines and published scientific literature.

Determination of Melting Point/Melting Range (OECD Guideline 102)

This protocol outlines the capillary method for determining the melting point of a solid substance.[\[13\]](#)

Principle: A small amount of the powdered substance is heated in a capillary tube, and the temperatures at which melting begins and is complete are recorded.[\[13\]](#)

Apparatus:

- Melting point apparatus with a heated block and a means of temperature control and measurement.[\[13\]](#)
- Glass capillary tubes, sealed at one end.

Procedure:

- Sample Preparation: Ensure the **perfluoropropanesulfonic acid** sample is dry and finely powdered.
- Capillary Loading: Introduce the powdered sample into a capillary tube to a height of 2-3 mm.[\[12\]](#)
- Measurement:
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Heat the block at a moderate rate until the temperature is approximately 20°C below the expected melting point.
 - Decrease the heating rate to approximately 1°C per minute.
 - Record the temperature at which the first droplet of liquid is observed (onset of melting).
 - Record the temperature at which the last solid particle melts (completion of melting).
 - The two temperatures constitute the melting range.

Determination of Boiling Point (OECD Guideline 103)

This protocol describes the determination of the boiling point of a liquid substance.[\[6\]](#)[\[14\]](#)[\[15\]](#)

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[\[6\]](#)[\[14\]](#)[\[15\]](#) Several methods can be used, including ebulliometry, dynamic method, and distillation.[\[6\]](#)[\[14\]](#)[\[15\]](#)

Apparatus:

- Ebulliometer or a distillation apparatus.
- Calibrated thermometer or thermocouple.

Procedure (Distillation Method):

- Place a volume of the liquid sample in a distillation flask.
- Add boiling chips to ensure smooth boiling.
- Insert a calibrated thermometer so that the top of the bulb is level with the bottom of the side-arm of the flask.
- Heat the flask gently.
- Record the temperature at which the liquid boils and a stable temperature is reached. This is the boiling point.

Determination of Density (OECD Guideline 109)

This protocol outlines methods for determining the density of liquids and solids.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Principle: Density is the mass per unit volume of a substance.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#) For solids, methods like the pycnometer or hydrostatic balance can be used.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Apparatus:

- Pycnometer of a known volume.
- Analytical balance.
- Thermostatically controlled water bath.

Procedure (Pycnometer Method for Solids):

- Weigh the clean, dry pycnometer (m_1).
- Add the solid sample to the pycnometer and weigh again (m_2).
- Fill the pycnometer with a liquid of known density in which the solid is insoluble, ensuring all air is displaced. Weigh the pycnometer with the solid and liquid (m_3).
- Empty and clean the pycnometer. Fill it with the same liquid and weigh (m_4).

- The density of the solid (ρ_s) is calculated using the formula: $\rho_s = [(m_2 - m_1) / ((m_4 - m_1) - (m_3 - m_2))] * \rho_l$ where ρ_l is the density of the liquid.

Determination of Water Solubility (OECD Guideline 105)

This protocol describes the flask method for determining the water solubility of a substance.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Principle: A given amount of the substance is agitated in water at a constant temperature until saturation is reached.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#) The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Apparatus:

- Flasks with stoppers.
- Constant temperature shaker or magnetic stirrer.
- Centrifuge or filtration apparatus.
- Analytical instrumentation for concentration measurement (e.g., LC-MS/MS).

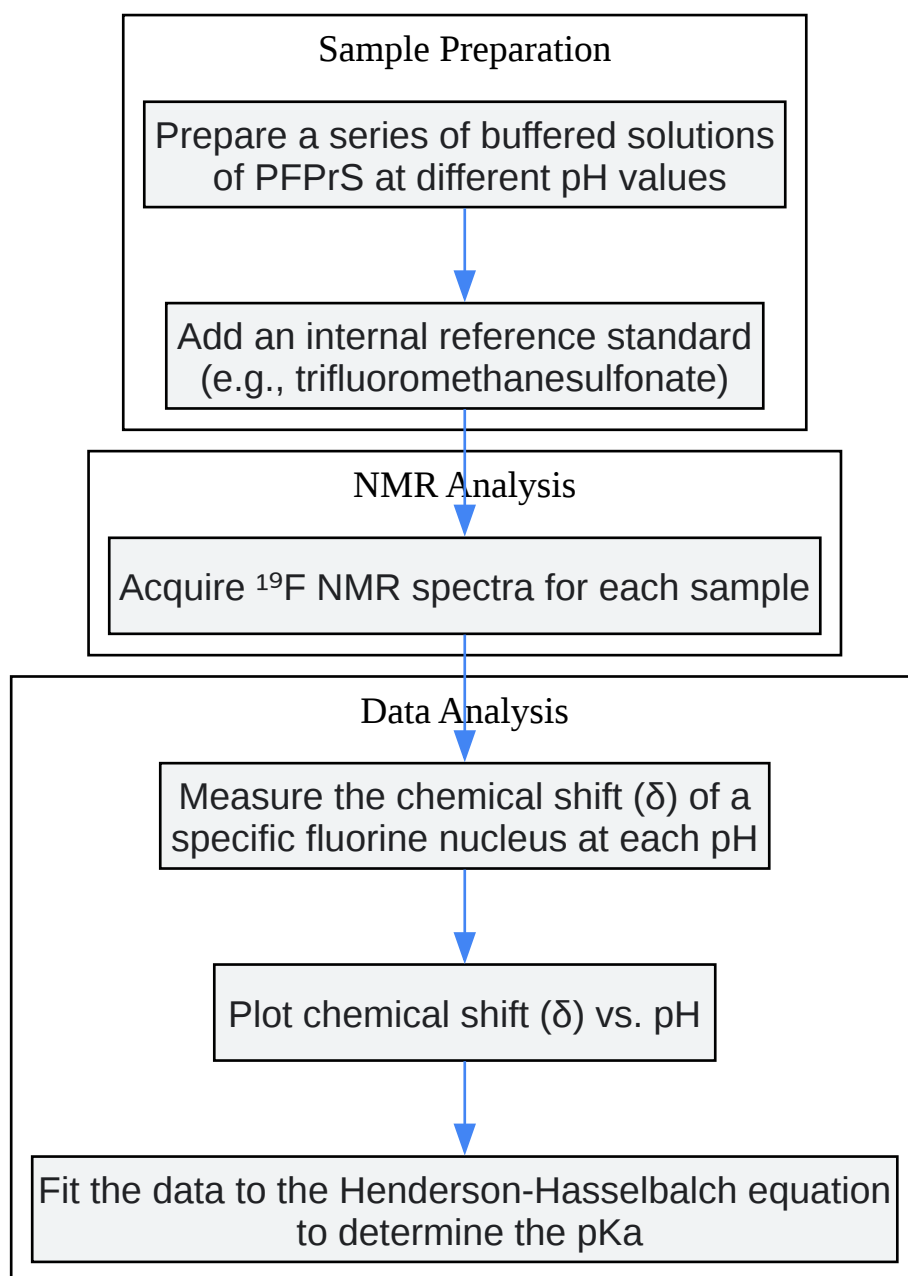
Procedure:

- Preliminary Test: Determine the approximate solubility to establish the appropriate sample amount and equilibration time.[\[24\]](#)
- Equilibration: Add an excess amount of **perfluoropropanesulfonic acid** to water in a flask.
- Agitate the flask at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- Phase Separation: Separate the solid and aqueous phases by centrifugation or filtration.
- Analysis: Determine the concentration of PFPrS in the clear aqueous phase using a validated analytical method.

Determination of pKa by ^{19}F NMR Spectroscopy

This protocol is based on the method described for the pKa determination of various PFAS.[16]

Principle: The chemical shift of a fluorine nucleus is sensitive to the protonation state of a nearby acidic group. By measuring the change in the ^{19}F NMR chemical shift as a function of pH, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.[16]



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Workflow for pKa determination by ^{19}F NMR spectroscopy.

Procedure:

- **Sample Preparation:** Prepare a series of solutions of **perfluoropropanesulfonic acid** in buffers of varying pH. A suitable internal reference standard, such as trifluoromethanesulfonate, should be added.^[16]
- **NMR Acquisition:** Acquire ¹⁹F NMR spectra for each sample at a constant temperature.^[16]
- **Data Processing:** Reference the spectra to the internal standard.
- **Data Analysis:**
 - Identify a fluorine resonance that shows a significant change in chemical shift with pH.
 - Plot the chemical shift of this resonance as a function of pH.
 - Fit the resulting titration curve to the following equation, which is a form of the Henderson-Hasselbalch equation: $\delta_{\text{obs}} = (\delta_{\text{A}^-} \cdot 10^{(\text{pH}-\text{pKa})} + \delta_{\text{HA}}) / (1 + 10^{(\text{pH}-\text{pKa})})$ where δ_{obs} is the observed chemical shift, δ_{A^-} is the chemical shift of the deprotonated species, δ_{HA} is the chemical shift of the protonated species, and pKa is the acid dissociation constant.

Conclusion

Perfluoropropanesulfonic acid is a highly stable and strongly acidic compound. While a complete experimental dataset for all its physical properties is not currently available in the public domain, this guide provides the most up-to-date information and standardized protocols for their determination. The data and methodologies presented herein are intended to support further research and a deeper understanding of this important member of the PFAS family. As research into PFAS continues to evolve, it is anticipated that more experimental data for PFPrS will become available, further refining our understanding of its properties and behavior.

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- To cite this document: BenchChem. [Perfluoropropanesulfonic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3041934#perfluoropropanesulfonic-acid-physical-and-chemical-properties]

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